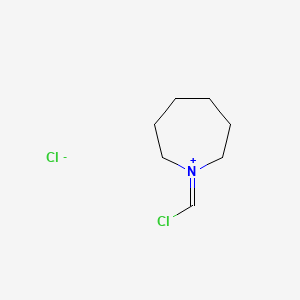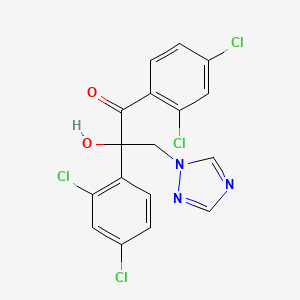
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ammonium group, a carboxylatoethoxy group, and an oleate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate typically involves multiple steps. One common method includes the esterification of oleic acid with a suitable alcohol, followed by the introduction of the ammonium group through a reaction with an appropriate ammonium salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a component in biochemical assays.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it suitable for use in various industrial processes, such as the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate involves its interaction with specific molecular targets and pathways. The ammonium group can facilitate binding to negatively charged sites, while the oleate moiety may interact with hydrophobic regions. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium oleate: A simpler compound with similar oleate moiety but lacking the additional functional groups.
Ammonium stearate: Another ammonium salt with a different fatty acid component.
Ammonium palmitate: Similar structure but with a palmitic acid moiety instead of oleic acid.
Uniqueness
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
94313-68-5 |
|---|---|
Molekularformel |
C24H45NO6 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
azane;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoic acid |
InChI |
InChI=1S/C24H42O6.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);1H3/b12-11-; |
InChI-Schlüssel |
GWEJFPVHTVFSKI-AFEZEDKISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


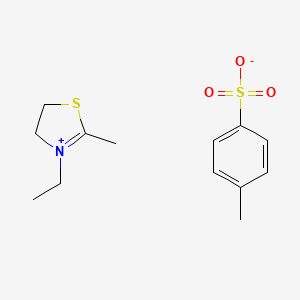
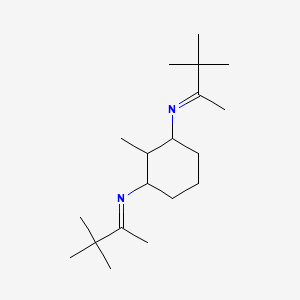

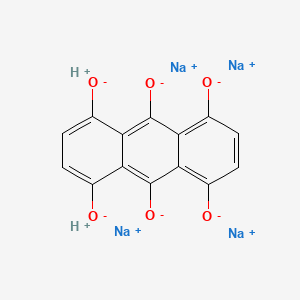


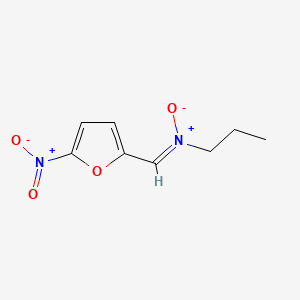
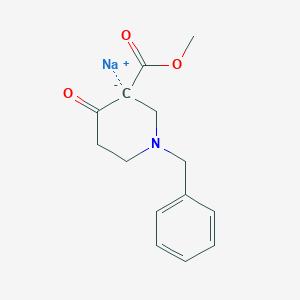

![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)

